Diisobutyl glutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

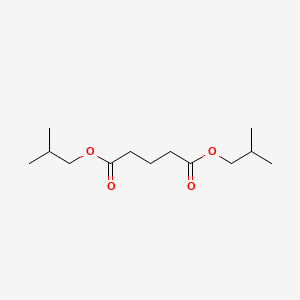

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWRCRCDRAUAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072282 | |

| Record name | Diisobutyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71195-64-7 | |

| Record name | Diisobutyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071195647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 1,5-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DXH8859OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisobutyl glutarate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl glutarate is a diester of glutaric acid and isobutanol, finding applications as a solvent, plasticizer, and cosmetic ingredient.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via Fischer-Speier esterification and subsequent purification are presented. Furthermore, this document outlines methodologies for its characterization using gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, complete with guidance on spectral interpretation. All quantitative data is summarized in structured tables for ease of reference.

Chemical Structure and Identification

This compound is chemically known as bis(2-methylpropyl) pentanedioate.[1] It is an achiral molecule.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | bis(2-methylpropyl) pentanedioate | [1] |

| Synonyms | Diisobutyl pentanedioate, Glutaric acid diisobutyl ester | [3] |

| CAS Number | 71195-64-7 | [4] |

| Molecular Formula | C13H24O4 | [4] |

| Molecular Weight | 244.33 g/mol | [3][4] |

| InChI | InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3 | [3] |

| InChIKey | UFWRCRCDRAUAAO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)COC(=O)CCCC(=O)OCC(C)C | [3] |

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor.[5] It is characterized by its low vapor pressure and miscibility with most organic solvents.[6]

Table 2: Physical and Chemical Properties

| Property | Value | Unit | Reference(s) |

| Boiling Point | 237 (predicted) | °C | [4] |

| 267.02 (estimated) | °C at 760 mmHg | [7] | |

| Density | 0.974 ± 0.06 (predicted) | g/cm³ | [4] |

| Flash Point | 116.30 (estimated) | °C | [7] |

| Vapor Pressure | 0.008 (estimated) | mmHg at 25 °C | [7] |

| Water Solubility | 17.75 (estimated) | mg/L at 25 °C | [7] |

| logP (o/w) | 3.316 (estimated) | [7] | |

| Refractive Index | 1.427–1.428 | at 25 °C | [6] |

| Viscosity | 5.1 | cSt at 25 °C | [6] |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from glutaric acid and isobutanol using an acid catalyst, a classic example of Fischer-Speier esterification.[8][9][10] The reaction is driven to completion by removing the water byproduct through azeotropic distillation.

Materials:

-

Glutaric acid

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and a 2.5-fold molar excess of isobutanol. Add toluene (approximately 15-20% of the total volume) to facilitate azeotropic removal of water.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene and excess isobutanol under reduced pressure using a rotary evaporator to yield crude this compound.

-

-

Purification:

-

The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

-

Analytical Characterization

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[12]

Instrumentation (Typical):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[13]

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]

GC-MS Parameters (Suggested): [13][14]

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Inlet Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 45 °C held for 2 minutes, then ramped at 12 °C/min to 325 °C and held for 11 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Transfer Line Temperature: 325 °C

-

Ion Source Temperature: 200 °C

-

Electron Energy: 70 eV

-

Mass Range: 50-500 m/z

Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 µg/mL).

Data Analysis: The identification of this compound is confirmed by matching its retention time and mass spectrum with a reference standard. The mass spectrum is expected to show a characteristic fragmentation pattern, with a prominent ion at m/z 149, which is common for many phthalate (B1215562) and related esters.[15]

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Instrumentation (Typical):

-

NMR Spectrometer: 300 MHz or higher field strength.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

Expected ¹H NMR Spectral Data (Predicted):

-

δ ~4.0-3.8 (d): Protons on the -O-CH₂- group, split by the adjacent CH proton.

-

δ ~2.4 (t): Protons on the α-carbons of the glutarate backbone (-C(=O)-CH₂-).

-

δ ~2.0-1.8 (m): Protons on the central carbon of the glutarate backbone and the CH proton of the isobutyl group.

-

δ ~0.9 (d): Protons of the two methyl groups of the isobutyl moiety.

Expected ¹³C NMR Spectral Data (Predicted):

-

δ ~173: Carbonyl carbons (-C=O).

-

δ ~71: Methylene carbons of the ester linkage (-O-CH₂-).

-

δ ~33: α-carbons of the glutarate backbone.

-

δ ~28: Methine carbon of the isobutyl group (-CH-).

-

δ ~20: Methylene carbon of the glutarate backbone.

-

δ ~19: Methyl carbons of the isobutyl group (-CH₃).

Interpretation Guide: The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts in both ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.[16][17][18] Splitting patterns (multiplicity) in the ¹H NMR spectrum arise from spin-spin coupling with neighboring protons and can be predicted using the n+1 rule.

FTIR spectroscopy is used to identify the functional groups present in this compound.[19][20]

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

Expected FTIR Spectral Data (Characteristic Peaks):

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester functional group.[21]

-

~1170 cm⁻¹: C-O stretching vibration of the ester linkage.

Interpretation Guide: The FTIR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The presence of a strong peak around 1735 cm⁻¹ is a clear indicator of an ester. The C-H stretching and bending vibrations confirm the presence of the alkyl backbone.[22][23]

Safety and Handling

This compound is generally considered to be of low concern based on experimental and modeled data.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it does not meet the criteria for hazard classification.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.

Applications

This compound is utilized in a variety of applications, including:

-

Cosmetic Formulations: It functions as a plasticizer in cosmetic products.[1][2]

-

Solvent: Due to its high boiling point and low vapor pressure, it is used as a solvent in coatings and inks.[5][6] It is often found in solvent blends, sometimes referred to as DBE-IB, which is a mixture of diisobutyl adipate, glutarate, and succinate.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The experimental protocols and analytical methodologies described herein offer a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The provided data, presented in clear tabular and graphical formats, facilitates a thorough understanding of this versatile chemical compound.

References

- 1. This compound | C13H24O4 | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound CAS#: 71195-64-7 [m.chemicalbook.com]

- 5. CAS 1119-40-0: Dimethyl glutarate | CymitQuimica [cymitquimica.com]

- 6. Mixed dicafoxylate Diisobutyl Ester(DBE-IB; DIB); Diisobutyl DBE | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]

- 7. This compound, 71195-64-7 [thegoodscentscompany.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 16. researchgate.net [researchgate.net]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. compoundchem.com [compoundchem.com]

- 19. ejournal.upi.edu [ejournal.upi.edu]

- 20. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. azooptics.com [azooptics.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Diisobutyl Glutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (CAS No. 71195-64-7) is a diester of isobutyl alcohol and glutaric acid.[1] It belongs to the family of glutarates and is primarily utilized as a plasticizer, solvent, and coalescing agent in various industrial applications, including coatings, inks, and cleaning solutions. In the context of pharmaceutical and cosmetic research, understanding its physicochemical properties is paramount for formulation development, stability testing, and safety assessment. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow diagrams to support laboratory and research applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in different environmental and experimental conditions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O₄ | [2][3] |

| Molecular Weight | 244.33 g/mol | [2][4] |

| Appearance | Colorless transparent liquid | |

| Boiling Point | 237 - 267.02 °C (at 760 mmHg) | [4][5] |

| Melting Point (estimated) | -37.56 °C | [6] |

| Density (predicted) | 0.974 ± 0.06 g/cm³ | [4] |

| Vapor Pressure (estimated) | 0.008 - 0.0175 mmHg (at 25 °C) | [5][6] |

| Flash Point (estimated) | 116.30 °C (TCC) | [5] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility (estimated) | 17.75 - 57.74 mg/L (at 25 °C) | [6] |

| logP (Octanol-Water Partition Coefficient) (estimated) | 3.316 - 3.70 | [5][6] |

| Solubility in Organic Solvents | Miscible with most organic solvents |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a suitable melting point apparatus.[3][7][8][9][10]

-

Apparatus: Thiele tube or MelTemp apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil).

-

Procedure:

-

Fill the small test tube to a depth of about 1-2 cm with this compound.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Insert the assembly into the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb and the upper arm of the Thiele tube.

-

Heat the side arm of the Thiele tube gently with a microburner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8] Record this temperature.

-

Record the atmospheric pressure at the time of the measurement.

-

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.[11][12][13][14][15]

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process (m₃).

-

Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

-

Determination of Vapor Pressure (Isoteniscope Method - ASTM D2879)

The vapor pressure of this compound can be measured using an isoteniscope, which is suitable for low-volatility liquids.[1]

-

Apparatus: Isoteniscope, constant-temperature bath, pressure measuring system (manometer), vacuum pump.

-

Procedure:

-

Place the liquid sample into the bulb of the isoteniscope.

-

Assemble the apparatus and evacuate the system to remove dissolved gases.

-

Gently heat the sample bulb to allow the sample to boil and sweep out any remaining air.

-

Cool the apparatus and then immerse the sample bulb in the constant-temperature bath set to the desired temperature.

-

Allow the system to reach thermal and pressure equilibrium.

-

Adjust the external pressure until the levels of the liquid in the U-tube of the isoteniscope are equal.

-

The pressure read from the manometer at this point is the vapor pressure of the sample at that temperature.

-

Repeat the measurement at different temperatures to obtain the vapor pressure-temperature relationship.

-

Determination of Flash Point (Closed-Cup Method - ASTM D93)

The flash point of this compound can be determined using a Pensky-Martens closed-cup tester.[16][17][18][19][20]

-

Apparatus: Pensky-Martens closed-cup flash point tester, thermometer.

-

Procedure:

-

Pour the sample into the test cup to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Light the test flame and adjust it to the specified size.

-

Heat the apparatus at a slow, constant rate while stirring.

-

At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[18]

-

Determination of Water Solubility (Flask Method - OECD 105)

For substances with solubility above 10⁻² g/L, the flask method is recommended.[21][22][23][24]

-

Apparatus: Shaking flask, constant temperature bath with a shaker, analytical balance, centrifugation or filtration equipment, suitable analytical instrument for quantification (e.g., GC-MS).

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a shaking flask.

-

Place the flask in a constant temperature bath and shake it to facilitate dissolution.

-

Continue shaking until equilibrium is reached (preliminary tests should determine the necessary time, typically 24-48 hours).

-

After reaching equilibrium, stop the shaking and allow the mixture to stand at the same temperature to let the undissolved substance settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous solution using a suitable analytical method (e.g., GC-MS).

-

The determined concentration represents the water solubility at that temperature.

-

Determination of Octanol-Water Partition Coefficient (logP) (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.[2][4][5][6][25]

-

Apparatus: Separatory funnels, mechanical shaker, constant temperature bath, analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a solution of this compound in the pre-saturated n-octanol.

-

Place a known volume of the n-octanol solution and a known volume of the pre-saturated water into a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours) in a constant temperature bath.

-

After shaking, allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Logical Workflow and Synthesis

As this compound is an industrial chemical, it is not involved in biological signaling pathways. Instead, a logical workflow for its synthesis and purification is presented below. The most common method for its preparation is the Fischer esterification of glutaric acid with isobutyl alcohol, using an acid catalyst.[26]

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. phillysim.org [phillysim.org]

- 4. researchgate.net [researchgate.net]

- 5. ira.agroscope.ch [ira.agroscope.ch]

- 6. acri.gov.tw [acri.gov.tw]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 13. chm.uri.edu [chm.uri.edu]

- 14. sites.allegheny.edu [sites.allegheny.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 18. delltech.com [delltech.com]

- 19. Flash Point Explained | Lazar Scientific, Inc. [lazarsci.com]

- 20. s4science.at [s4science.at]

- 21. filab.fr [filab.fr]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 25. rc.usf.edu [rc.usf.edu]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Diisobutyl Glutarate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisobutyl glutarate through Fischer esterification of glutaric acid and isobutanol. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol, and the influence of key reaction parameters on the product yield.

Introduction to Fischer Esterification

Fischer esterification is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the formation of the ester product.[2] These strategies typically include using an excess of one of the reactants (usually the alcohol) or removing water as it is formed during the reaction.[3]

The synthesis of this compound involves the reaction of glutaric acid, a dicarboxylic acid, with two equivalents of isobutanol. This reaction is crucial for the production of various diesters that have applications as plasticizers, solvents, and in the formulation of drug delivery systems.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of glutaric acid with isobutanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl groups of glutaric acid, making them more susceptible to nucleophilic attack by the hydroxyl groups of isobutanol.

The overall reaction is as follows:

HOOC-(CH₂)₃-COOH + 2 (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCH₂OOC-(CH₂)₃-COOCH₂CH(CH₃)₂ + 2 H₂O

A simplified representation of the reaction mechanism is depicted in the following diagram:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a similar procedure for diisooctyl glutarate.[4]

Materials and Equipment

-

Reagents:

-

Glutaric acid (HOOC(CH₂)₃COOH)

-

Isobutanol ((CH₃)₂CHCH₂OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Experimental Workflow

The synthesis of this compound can be broken down into four main stages: reaction setup, esterification reaction, work-up, and purification.

Detailed Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if used), combine glutaric acid and isobutanol. A typical molar ratio of glutaric acid to isobutanol is 1:2.5 to ensure complete conversion.[4]

-

If using a Dean-Stark trap for azeotropic water removal, add a suitable solvent like toluene.

-

Slowly add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The amount of catalyst can be varied to optimize the reaction rate (see Table 1).

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will typically be in the range of 100-140°C, depending on the boiling point of the alcohol and solvent used.[4]

-

Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

The reaction is typically run for several hours until the theoretical amount of water is collected or the starting material is no longer detected.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water to remove excess isobutanol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Caution: CO₂ evolution can cause pressure buildup.[4]

-

Brine to remove any remaining water-soluble impurities.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the dried organic layer using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to remove any unreacted isobutanol and other high-boiling impurities.[4]

-

Optimization of Reaction Parameters

The yield of this compound is influenced by several key reaction parameters. The following table summarizes the expected effect of these parameters on the reaction yield based on general principles of Fischer esterification. Note: The quantitative data presented in this table is illustrative and intended to demonstrate expected trends. Specific experimental validation is required for precise optimization.

| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Remarks |

| Catalyst Conc. (mol% to glutaric acid) | 1% H₂SO₄ | 75 | 2% H₂SO₄ | 85 | 5% H₂SO₄ | 88 | Increasing catalyst concentration generally increases the reaction rate and yield up to a certain point. |

| Temperature (°C) | 100 | 65 | 120 | 82 | 140 | 80 | Higher temperatures increase the reaction rate, but can lead to side reactions or decomposition at very high temperatures.[4] |

| Reaction Time (hours) | 2 | 60 | 4 | 85 | 6 | 86 | The yield increases with reaction time until equilibrium is reached. |

| Molar Ratio (Isobutanol:Glutaric Acid) | 2:1 | 70 | 2.5:1 | 85 | 3:1 | 88 | Using an excess of isobutanol shifts the equilibrium towards the product side, increasing the yield.[3] |

Conclusion

The synthesis of this compound via Fischer esterification is a robust and scalable method. By carefully controlling the reaction conditions, including catalyst concentration, temperature, reaction time, and the molar ratio of reactants, high yields of the desired diester can be achieved. The detailed protocol and understanding of the reaction mechanism provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further optimization studies can be conducted based on the illustrative data to fine-tune the process for specific applications.

References

An In-depth Technical Guide on the Esterification of Glutaric Acid and Isobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the esterification of glutaric acid with isobutanol to synthesize diisobutyl glutarate. The document details the reaction kinetics, catalytic mechanisms, and optimized experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key experimental procedures are meticulously outlined to facilitate replication and further research in laboratory and drug development settings.

Introduction

The esterification of dicarboxylic acids, such as glutaric acid, with alcohols like isobutanol is a cornerstone of synthetic organic chemistry, yielding versatile diesters with broad applications. This compound, the product of this reaction, finds utility as a plasticizer, solvent, and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the nuances of this reaction is paramount for process optimization, yield maximization, and ensuring product purity.

This guide delves into the core principles of the Fischer-Speier esterification as it applies to glutaric acid and isobutanol, exploring the influence of various catalysts, reaction conditions, and purification techniques on the overall efficiency of the synthesis.

Reaction Mechanism and Kinetics

The esterification of glutaric acid with isobutanol is a reversible reaction that proceeds in two sequential steps, leading to the formation of the monoester and subsequently the diester. The overall process is typically acid-catalyzed, following the Fischer esterification mechanism.

The reaction kinetics are influenced by several factors, including temperature, molar ratio of reactants, and the nature and concentration of the catalyst. Generally, an excess of isobutanol is employed to shift the equilibrium towards the formation of the diester product. The removal of water, a byproduct of the reaction, is also a critical factor in driving the reaction to completion.

Kinetic studies on similar dicarboxylic acid esterifications suggest that the reaction rate increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the products. The choice of catalyst significantly impacts the reaction rate and selectivity. While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to the formation of colored impurities. Heterogeneous catalysts, such as ion-exchange resins, offer advantages in terms of ease of separation and reusability.[1][2]

Catalysis

A variety of catalysts can be employed for the esterification of glutaric acid with isobutanol. The selection of a suitable catalyst is crucial for achieving high yields and purity. Catalysts for this reaction can be broadly categorized as homogeneous and heterogeneous.

Homogeneous Catalysts:

-

Sulfuric Acid (H₂SO₄): A strong and inexpensive acid catalyst that is highly effective in promoting esterification. However, it can cause charring and the formation of colored byproducts, necessitating extensive purification steps.[3]

-

p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is less corrosive than sulfuric acid and often leads to cleaner reactions with fewer side products.[2]

Heterogeneous Catalysts:

-

Ion-Exchange Resins (e.g., Amberlyst-15): These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity. They can provide high catalytic activity and selectivity.[4][5]

-

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, offering good thermal stability.

Enzymatic Catalysis:

-

Lipases (e.g., Candida antarctica lipase (B570770) B): Enzymes offer a green and highly selective alternative for esterification, operating under mild reaction conditions. They can exhibit high stereoselectivity, which is particularly valuable in pharmaceutical synthesis.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of glutarate esters under various conditions. While specific data for the direct synthesis of this compound is limited in publicly available literature, the following provides insights from closely related reactions.

Table 1: Enzymatic Synthesis of Isobutyl Glutaric Ester [6]

| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |

| Candida antarctica lipase B (CaL-B) | IBG-dimethyl ester | Water/tert-pentanol | Ambient | 72 | 99 | 92 |

| Candida antarctica lipase B (CaL-B) | IBG-dimethyl ester | Water | -2 | 96 | - | 96 |

Note: IBG refers to isobutyl glutaric.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dialkyl glutarates and can be specifically applied to the preparation of this compound.

General Acid-Catalyzed Esterification Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using a homogeneous acid catalyst.

Materials:

-

Glutaric acid

-

Isobutanol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a reflux condenser, combine glutaric acid and isobutanol. A molar ratio of 1:3 (glutaric acid to isobutanol) is recommended to drive the reaction towards the diester. Add toluene as a solvent to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the glutaric acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Enzymatic Esterification Protocol

This protocol outlines a greener approach to the synthesis of isobutyl glutarate using an immobilized lipase.[6]

Materials:

-

Glutaric acid dimethyl ester (or glutaric acid)

-

Isobutanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Phosphate buffer (if starting from glutaric acid)

-

Organic solvent for extraction (e.g., MTBE)

Equipment:

-

Reaction vessel with temperature and pH control

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the glutaric acid substrate and isobutanol in a suitable buffer or solvent system.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and pH (if aqueous). The reaction progress can be monitored by techniques such as HPLC or GC.

-

Work-up:

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

-

Extract the product from the reaction mixture using an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by chromatography if necessary.

-

Visualizations

Fischer Esterification Pathway

The following diagram illustrates the general mechanism of the acid-catalyzed Fischer esterification.

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages in a typical laboratory synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. isites.info [isites.info]

- 6. EP2297090A1 - Stereoselective enzymatic synthesis of (s) or (r)-iso-butyl-glutaric ester - Google Patents [patents.google.com]

Diisobutyl Glutarate: A Comprehensive Technical Review

CAS Number: 71195-64-7

This technical guide provides an in-depth overview of diisobutyl glutarate, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, analytical methods, and its biological fate, including metabolic pathways and the cellular effects of its metabolites.

Chemical and Physical Properties

This compound is the diester of glutaric acid and isobutanol. It is a colorless liquid commonly used as a plasticizer and cosmetic ingredient. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H24O4 | |

| Molecular Weight | 244.33 g/mol | |

| CAS Number | 71195-64-7 | |

| IUPAC Name | bis(2-methylpropyl) pentanedioate | |

| Synonyms | Diisobutyl pentanedioate, Glutaric acid diisobutyl ester, Pentanedioic acid, bis(2-methylpropyl) ester | |

| Boiling Point | 267.02 °C (estimated) | The Good Scents Company |

| Vapor Pressure | 0.008 mmHg @ 25 °C (estimated) | The Good Scents Company |

| Water Solubility | 17.75 mg/L @ 25 °C (estimated) | The Good Scents Company |

| LogP (o/w) | 3.316 (estimated) | The Good Scents Company |

| Kovats Retention Index | Standard non-polar: 1546, 1563; Semi-standard non-polar: 1605 |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the Fischer-Speier esterification of glutaric acid with isobutanol, using an acid catalyst. The following protocol is adapted from the synthesis of a similar diester.

Materials:

-

Glutaric acid

-

Isobutanol

-

Sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine glutaric acid (1.0 eq), isobutanol (2.5 eq), and a catalytic amount of sulfuric acid in toluene.

-

Esterification: Heat the mixture to reflux. Water produced during the reaction is removed by azeotropic distillation using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the glutaric acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Caption: Synthesis workflow for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the identification and quantification of this compound. A general protocol is outlined below.

Instrumentation:

-

Gas chromatograph with a mass selective detector.

-

Capillary column: A non-polar column such as a DB-5ms or equivalent is recommended.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation: Samples can be dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) before injection. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound.

Typical NMR Parameters:

-

Solvent: CDCl₃

-

¹H NMR: Chemical shifts are expected for the isobutyl protons (methyl, methine, and methylene (B1212753) groups) and the glutarate backbone protons.

-

¹³C NMR: Resonances are expected for the carbonyl carbons of the ester, the carbons of the glutarate backbone, and the carbons of the isobutyl groups.

Biological Activity and Metabolism

This compound is expected to be hydrolyzed by carboxylesterases in the body into its constituent molecules: glutaric acid and isobutanol. Therefore, the biological activity of this compound is largely determined by the effects of these two metabolites.

Metabolic Pathway

The metabolic breakdown of this compound is a straightforward hydrolysis reaction.

Caption: Metabolic pathway of this compound.

Cellular Effects of Metabolites

Glutaric Acid: Glutaric acid is a naturally occurring dicarboxylic acid. At physiological concentrations, it is a normal intermediate in the metabolism of lysine (B10760008) and tryptophan. However, at elevated concentrations, as seen in the genetic disorder glutaric aciduria type I, it can be neurotoxic. The accumulation of glutaric acid can interfere with cellular energy metabolism and may induce apoptosis in neuronal cells.

Isobutanol: Isobutanol is a four-carbon alcohol. At high concentrations, isobutanol can exert various effects on cells, including:

-

Membrane disruption: Like other alcohols, isobutanol can affect the fluidity and integrity of cell membranes.

-

Cellular stress response: Studies in microorganisms have shown that isobutanol exposure can induce a stress response, including the upregulation of heat shock proteins and DNA repair systems.

-

Metabolic dysregulation: High levels of isobutanol can lead to a general slowdown of cellular metabolism.

It is important to note that the concentrations at which these effects are observed are generally much higher than what would be expected from typical exposure to this compound as a cosmetic ingredient or plasticizer.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound or its primary metabolites, at typical exposure levels, are potent modulators of specific signaling pathways in a manner relevant to drug action. The biological effects observed are more indicative of general cellular stress at high concentrations rather than targeted interactions with specific receptors or signaling cascades.

However, it is worth noting that some dicarboxylic acids and short-chain fatty acids have been shown to interact with G-protein coupled receptors (GPCRs) or nuclear receptors. Given that glutaric acid is a dicarboxylic acid, it is theoretically possible that at high, non-physiological concentrations, it could have weak interactions with such receptors. Further research would be needed to investigate this possibility.

The following diagram illustrates the potential, though unconfirmed, for the metabolites of this compound to indirectly influence cellular signaling through metabolic changes and cellular stress.

Caption: Potential cellular effects of metabolites.

Conclusion

This compound is a relatively simple diester with well-understood chemical properties and a straightforward metabolic fate. Its biological activity is primarily dictated by its hydrolysis products, glutaric acid and isobutanol. While these metabolites can have cellular effects at high concentrations, there is currently no evidence to suggest that this compound is a direct modulator of specific signaling pathways in a pharmacological context. For drug development professionals, it is most likely to be encountered as an excipient, and its toxicological profile, which is generally considered to be of low concern, is the most relevant aspect for consideration. Further research into the potential for high-dose exposure to influence cellular signaling may be warranted.

Spectroscopic Profile of Diisobutyl Glutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diisobutyl glutarate (C₁₃H₂₄O₄, CAS No: 71195-64-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these techniques, and provides a visual representation of the general analytical workflow.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while some experimental data is available, complete spectral datasets are not consistently found in publicly accessible databases. In such cases, predicted data based on established chemical shift and fragmentation principles is provided and clearly indicated.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental ¹H NMR spectrum for this compound could be located. Therefore, a predicted ¹H NMR spectrum is presented below based on standard chemical shift values for similar ester compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Structure) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a (-CH(CH₃)₂) | ~1.9 | Nonet | 2H |

| b (-CH₂) | ~3.8 | Doublet | 4H |

| c (-CH₂CH₂CH₂-) | ~1.9 | Quintet | 2H |

| d (-COCH₂-) | ~2.3 | Triplet | 4H |

| e (-CH(CH₃)₂) | ~0.9 | Doublet | 12H |

Note: This is a predicted spectrum. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a ¹³C NMR spectrum for this compound is noted in the SpectraBase database, the specific peak data is not publicly available.[1] The following table presents predicted chemical shifts based on typical values for esters.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Structure) | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~173 |

| Methylene (-OCH₂-) | ~71 |

| Methine (-CH(CH₃)₂) | ~28 |

| Methylene (-COCH₂-) | ~34 |

| Methylene (-CH₂CH₂CH₂-) | ~20 |

| Methyl (-CH₃) | ~19 |

Note: This is a predicted spectrum based on general values for esters. Actual experimental values may vary.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is available through SpectraBase, though the full spectrum is not publicly accessible.[1] The expected characteristic absorption bands for an aliphatic ester are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1000-1300 | Strong |

Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides fragmentation information for this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum contains a total of 48 peaks.[1]

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 57 | High | [C₄H₉]⁺ (isobutyl cation) |

| 115 | High | [M - OCH₂(CH(CH₃)₂)]⁺ or rearrangement products |

| 171 | High | [M - C₄H₉O]⁺ |

| 244 | Low to absent | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for a liquid ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis. The GC is equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Separation: A small volume of the prepared sample is injected into the heated GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column. The column is subjected to a temperature program to facilitate the separation of components based on their boiling points and interactions with the stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed. The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Solubility of Diisobutyl Glutarate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl glutarate in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information and comparative data for structurally similar compounds. It also includes a detailed experimental protocol for determining the solubility of esters in organic solvents, based on established international guidelines.

Introduction to this compound

This compound (CAS No. 71195-64-7) is the diester of glutaric acid and isobutanol.[1][2][3][4][5] It is a colorless liquid with applications as a solvent and plasticizer. Its chemical structure, with a central five-carbon dicarboxylic acid backbone and two branched four-carbon alcohol esters, results in a relatively nonpolar molecule with a molecular weight of 244.33 g/mol .[1][6][7] Understanding its solubility in a range of organic solvents is crucial for its effective use in various industrial and research applications, including formulation development and chemical synthesis.

Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," this compound, as a nonpolar ester, is expected to be highly soluble in other nonpolar and moderately polar organic solvents.[9] To provide a quantitative perspective, the following table includes qualitative solubility information for this compound and quantitative data for ethyl acetate, a structurally related and well-characterized ester.[10][11][12][13]

Table 1: Solubility of this compound and Ethyl Acetate in Common Organic Solvents

| Solvent | Solvent Polarity | Expected Solubility of this compound (at 20-25°C) | Solubility of Ethyl Acetate (at 20-25°C) |

| Hexane | Nonpolar | Miscible | Soluble |

| Toluene | Nonpolar | Miscible | Very Soluble |

| Diethyl Ether | Moderately Polar | Miscible | Miscible[10] |

| Acetone | Polar Aprotic | Miscible | Miscible[10] |

| Ethyl Acetate | Polar Aprotic | Miscible (Self-soluble) | Miscible (Self-soluble) |

| Ethanol | Polar Protic | Miscible | Miscible[10] |

| Methanol | Polar Protic | Miscible | Soluble |

| Water | Very Polar | Sparingly Soluble/Insoluble | 8.7 g/100 mL at 20°C[10][12] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a detailed methodology for determining the solubility of a liquid ester like this compound in an organic solvent. This protocol is a synthesis of best practices derived from OECD and ASTM guidelines for solubility testing.[14][15][16][17][18][19][20][21][22][23]

3.1. Objective

To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vortex mixer

3.3. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Record the weight of the filtered saturated solution.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the filtered saturated solution and the calibration standards using a suitable analytical method, such as GC-FID.

-

Quantify the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as g/100 mL or g/kg of the solvent.

-

Report the temperature at which the solubility was determined.

-

Perform the determination in triplicate and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its chemical nature as a nonpolar ester strongly suggests high solubility or miscibility with a wide array of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, which is based on established international standards, can be employed to generate reliable data. This information is critical for the effective formulation and application of this compound in various scientific and industrial contexts.

References

- 1. This compound | C13H24O4 | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Dibutyl glutarate | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Mixed dicafoxylate Diisobutyl Ester(DBE-IB; DIB); Diisobutyl DBE | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 14. store.astm.org [store.astm.org]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. store.astm.org [store.astm.org]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 22. scribd.com [scribd.com]

- 23. store.astm.org [store.astm.org]

Toxicological Profile of Diisobutyl Glutarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Diisobutyl glutarate (DIBG). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. A significant lack of specific toxicological studies for DIBG necessitates the use of data from structurally related compounds (read-across approach) to infer potential hazards. The limitations of this approach are duly noted throughout the document.

Executive Summary

This compound (DIBG) is a diester of glutaric acid and isobutanol, primarily used as a plasticizer in various applications, including cosmetic formulations. Based on the limited available data, DIBG is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and is considered to be of low concern by the United States Environmental Protection Agency (EPA).[1][2] However, a comprehensive toxicological profile based on direct experimental evidence for DIBG is not publicly available.

This guide summarizes the existing information on DIBG and employs a read-across approach to extrapolate potential toxicological endpoints from its straight-chain isomer, dibutyl glutarate, and its expected primary metabolite, isobutanol. The methodologies for key toxicological studies, based on internationally recognized OECD guidelines, are also detailed to provide a framework for any future testing.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 71195-64-7 | |

| Molecular Formula | C13H24O4 | |

| Molecular Weight | 244.33 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 285 °C (estimated) | |

| Water Solubility | Low | |

| Log P (octanol/water) | 3.5 (estimated) |

Toxicokinetics and Metabolism

No specific toxicokinetic studies on this compound were identified. However, it is widely anticipated that, like other simple esters, DIBG will be readily hydrolyzed by carboxylesterases present in the gastrointestinal tract, liver, and other tissues into its constituent molecules: glutaric acid and isobutanol.[3]

Glutaric acid is an endogenous substance that can enter the Krebs cycle. Isobutanol is metabolized via oxidation to isobutyraldehyde, which is further oxidized to isobutyric acid. Isobutyric acid can then be converted to propionyl-CoA and enter the Krebs cycle.

Hypothetical Metabolic Pathway of this compound

Caption: Generalized metabolic pathway for this compound.

Toxicological Profile (Read-Across Approach)

Due to the scarcity of data for DIBG, the following sections present data from dibutyl glutarate (the n-butyl isomer) and isobutanol. This information should be interpreted with caution as structural differences can influence toxicological properties.

Acute Toxicity

No specific acute toxicity data for DIBG are available. "Not determined" is stated for oral, dermal, and inhalation routes by some sources.[4]

Table 1: Acute Toxicity Data (Read-Across)

| Endpoint | Species | Route | Value | Compound | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | Dibutyl glutarate | |

| LD50 | Rat | Oral | 2460 mg/kg bw | Isobutanol | [3] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | Dibutyl glutarate |

Skin and Eye Irritation and Sensitization

No specific data on skin/eye irritation or sensitization for DIBG were found. Dibutyl glutarate is reported to cause skin and serious eye irritation.[5]

Repeated Dose Toxicity

No repeated-dose toxicity studies for DIBG were identified.

Genotoxicity

No genotoxicity data for DIBG were found.

Table 2: Genotoxicity Data (Read-Across)

| Assay | System | Metabolic Activation | Result | Compound | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | Dibutyl glutarate |

Carcinogenicity

No carcinogenicity studies for DIBG were identified.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for DIBG were identified.

Table 3: Reproductive and Developmental Toxicity Data (Read-Across)

| Study Type | Species | Key Findings | Compound | Reference |

| Reproductive Toxicity Screening | Rat | No adverse effects on reproductive parameters | Dibutyl glutarate | |

| Developmental Toxicity | Rat | No evidence of teratogenicity | Dibutyl glutarate |

Ecotoxicological Information

Specific ecotoxicity data for DIBG is limited. It is not expected to be persistent in the environment and has a low potential for bioaccumulation.

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating data for DIBG.

Acute Oral Toxicity (OECD 401 - Withdrawn, but historically relevant; OECD 420, 423, 425 are current)

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[6] Observations of effects and mortality are made.[6]

-

Procedure:

-

Healthy young adult rodents are acclimatized and fasted prior to dosing.[6]

-

The substance is administered in a single dose via gavage.[6] The volume is typically limited to 1 mL/100 g body weight for non-aqueous solutions.[6]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.[6]

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[6]

Experimental Workflow: Acute Oral Toxicity (based on OECD Guidelines)

Caption: Workflow for a typical acute oral toxicity study.

Acute Dermal Toxicity (OECD 402)

-

Principle: The test substance is applied in a single dose to a small area of the shaved skin of experimental animals (typically rats or rabbits).[1][7][8]

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface area.[8]

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[1]

-

After 24 hours, the residual substance is removed.[1]

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

A necropsy is performed on all animals at the end of the study.[7]

-

-

Endpoint: Determination of the dermal LD50.

Skin Irritation/Corrosion (OECD 404)

-

Principle: The test substance is applied in a single dose to the skin of a single animal (typically an albino rabbit) to assess its potential to cause irritation or corrosion.[2][9][10]

-

Procedure:

-

A small area of skin (approx. 6 cm²) is shaved.[2]

-

0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin under a gauze patch.[2]

-

Exposure is for up to 4 hours.[2]

-

The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored.[11]

-

If a corrosive effect is not observed, a confirmatory test on additional animals may be performed.[2]

-

-

Endpoint: Classification of the substance as corrosive or irritant based on the severity and reversibility of skin lesions.

Eye Irritation/Corrosion (OECD 405)

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[4][12][13]

-

Procedure:

-

A single dose (typically 0.1 mL of liquid or 0.1 g of solid) is instilled into the eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

If a corrosive effect is not seen, a confirmatory test may be performed on additional animals.[4]

-

-

Endpoint: Classification of the substance based on the severity and reversibility of ocular lesions.[14]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-